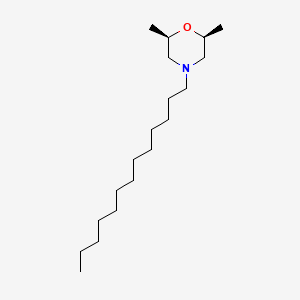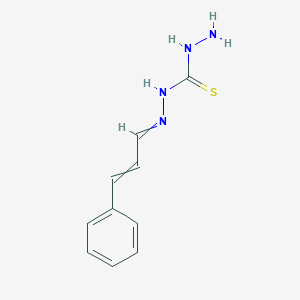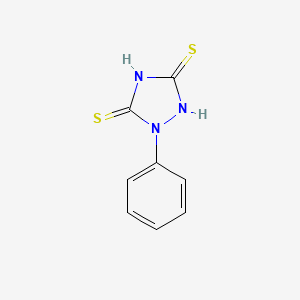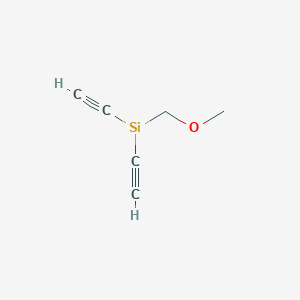
4-Formylcyclohex-3-ene-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylcyclohex-3-ene-1-carbonitrile is an organic compound with the molecular formula C8H9NO. It is a derivative of cyclohexene, featuring a formyl group (-CHO) and a nitrile group (-CN) attached to the cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylcyclohex-3-ene-1-carbonitrile can be achieved through several methods. One common approach involves the bromination of cyclohex-2-enone followed by cyanation. The process typically involves the following steps :
Bromination: Cyclohex-2-enone is treated with bromine (Br2) in the presence of hydrobromic acid (HBr) to form 2-bromo-2-cyclohexen-1-one.
Cyanation: The brominated intermediate is then reacted with sodium cyanide (NaCN) in the presence of acetic acid (AcOH) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Formylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Formylcyclohex-3-ene-1-carboxylic acid.
Reduction: 4-Formylcyclohex-3-ene-1-amine.
Substitution: Depending on the nucleophile, products such as 4-Formylcyclohex-3-ene-1-alkylamine or 4-Formylcyclohex-3-ene-1-alkoxy compounds.
Aplicaciones Científicas De Investigación
4-Formylcyclohex-3-ene-1-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Formylcyclohex-3-ene-1-carbonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new compounds with different biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene-1-carbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
Cyclohexane-1-carbonitrile: Saturated version, less reactive due to the absence of double bonds.
4-Formylcyclohexane-1-carbonitrile: Saturated version with similar functional groups but different reactivity due to the absence of double bonds.
Uniqueness
4-Formylcyclohex-3-ene-1-carbonitrile is unique due to the presence of both a formyl and a nitrile group on a cyclohexene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
55676-39-6 |
|---|---|
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
4-formylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-5-7-1-3-8(6-10)4-2-7/h3,6-7H,1-2,4H2 |
Clave InChI |
PXFGWEBRIXPSDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CCC1C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)

![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)









![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)
